molecular formula C15H17Br B12537531 1-Bromo-4-pentylnaphthalene CAS No. 143076-91-9

1-Bromo-4-pentylnaphthalene

Cat. No.: B12537531
CAS No.: 143076-91-9
M. Wt: 277.20 g/mol
InChI Key: MRHBFRUHOIRGAX-UHFFFAOYSA-N
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Description

1-Bromo-4-pentylnaphthalene is an organic compound with the molecular formula C15H17Br It is a derivative of naphthalene, where a bromine atom is substituted at the first position and a pentyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-pentylnaphthalene can be synthesized through the bromination of 4-pentylnaphthalene. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of solvents such as carbon tetrachloride (CCl4) or chloroform (CHCl3) can aid in the dissolution of reactants and improve reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-pentylnaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Sodium cyanide (NaCN) in the presence of a phase transfer catalyst.

    Coupling: Palladium catalysts (Pd) with bases such as potassium carbonate (K2CO3) in an organic solvent.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products:

    Substitution: 4-pentylnaphthalenecarbonitrile.

    Coupling: 4-pentylbiphenyl derivatives.

    Reduction: 4-pentylnaphthalene.

Scientific Research Applications

1-Bromo-4-pentylnaphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-4-pentylnaphthalene largely depends on its chemical reactivity. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In coupling reactions, the compound undergoes oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination to form new carbon-carbon bonds .

Comparison with Similar Compounds

Uniqueness: 1-Bromo-4-pentylnaphthalene is unique due to the presence of both a bromine atom and a pentyl group, which confer distinct chemical properties. The pentyl group increases the hydrophobicity and bulkiness of the molecule, affecting its solubility and reactivity compared to other bromonaphthalene derivatives.

Properties

CAS No.

143076-91-9

Molecular Formula

C15H17Br

Molecular Weight

277.20 g/mol

IUPAC Name

1-bromo-4-pentylnaphthalene

InChI

InChI=1S/C15H17Br/c1-2-3-4-7-12-10-11-15(16)14-9-6-5-8-13(12)14/h5-6,8-11H,2-4,7H2,1H3

InChI Key

MRHBFRUHOIRGAX-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC=C(C2=CC=CC=C12)Br

Origin of Product

United States

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